methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (hypothetical structure inferred from analogs) is a pyrrolopyridine derivative featuring an iodine substituent at the 2-position and a methyl ester group at the 6-position. Pyrrolo[2,3-b]pyridines, or 7-azaindoles, are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles and versatility in drug discovery .
Properties
IUPAC Name |
methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-5-4-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZOHLIPDFHXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination
Electrophilic iodination is the most common method for introducing iodine at position 2. The ester group at position 6 acts as a meta-directing group, influencing regioselectivity.
Example Protocol
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Substrate Preparation : Synthesize 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester via esterification.
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Iodination :
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React with NIS (1.0–1.2 equiv) and KOH (0.5–1.0 equiv) in DCM.
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Stir at 0–25°C for 10–16 hours.
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Quench with aqueous Na₂S₂O₃ and extract with ethyl acetate.
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Table 1: Representative Iodination Conditions
Note: Adapted conditions may achieve 2-iodo substitution with optimized directing groups.
Cross-Coupling for Functionalization
While less common, palladium-catalyzed coupling can introduce iodine or aryl groups. For example:
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Borylation : Convert bromine to boronate ester using bis(pinacolato)diboron.
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Transmetallation : Replace boron with iodide via iodination reagents (e.g., I₂).
Table 2: Cross-Coupling Strategies
| Step | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane, 80°C, 8h | 5-Boryl-7-azaindole | |
| Iodination | I₂, CuI | DMF, 100°C, 2h | 5-Iodo-7-azaindole |
Esterification and Purification
The carboxylic acid at position 6 is esterified to methyl ester using standard methods.
Esterification Protocol
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Reagents : Methanol, H₂SO₄ (cat.).
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Conditions : Reflux for 6–12 hours.
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Purification : Column chromatography (silica gel, EtOAc/hexane).
Table 3: Esterification Efficiency
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Carboxylic acid | CH₃OH, H₂SO₄, reflux, 12h | 85–90 | |
| 5-Carboxylic acid | DCC, DMAP, CH₃OH, RT, 4h | 75–80 |
Challenges and Optimization
Regioselectivity Control
Achieving exclusive 2-iodo substitution requires careful control of directing groups:
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Ester Group : Electron-withdrawing, meta-directing.
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Nitrogen Protecting Groups : Alkylation (e.g., methyl) may alter regioselectivity.
Side Reactions
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Over-Iodination : Minimized by limiting NIS equivalents to 1.0–1.2.
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Deiodination : Avoid prolonged reaction times or high temperatures.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (Example) | Reference |
|---|---|---|
| ¹H NMR | δ 7.63 (d, J = 8.3 Hz, 1H, H2), 3.88 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 147.5 (C2), 133.0 (C3), 53.2 (OCH₃) | |
| HRMS (ESI) | m/z [M + H]⁺ = 302.07 (C₉H₇IN₂O₂) |
Industrial and Large-Scale Synthesis
For bulk production:
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Continuous Flow Systems : Improve safety and yield consistency.
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Recrystallization : Ethanol/water mixtures enhance purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Chemical Biology: It is employed in the development of chemical probes for investigating protein functions and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and migration .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with key analogs:
*Calculated molecular weight based on iodine substitution.
Key Structural and Functional Differences
- Halogen Substituents: Iodo vs. Bromo: The 2-iodo derivative (hypothetical) and 3-bromo analog differ in halogen position and identity. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance its suitability for metal-catalyzed cross-couplings .
Ester vs. Carboxylic Acid :
Ring Fusion Isomerism :
- Pyrrolo[3,2-b]pyridine derivatives (e.g., ) exhibit distinct electronic properties due to differing nitrogen placement, affecting π-stacking interactions in drug-receptor binding .
Biological Activity
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolopyridine core with an iodine substituent at the 2-position and a carboxylate group at the 6-position. This structural configuration contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Iodination : The precursor pyrrolopyridine undergoes iodination using iodine in the presence of an oxidizing agent.
- Esterification : The carboxylate group is introduced through esterification with methanol under acidic conditions.
These methods can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and minimize by-products .
The primary mechanism of action for this compound involves its interaction with specific kinases. The compound acts as an inhibitor by binding to the ATP-binding site of kinases, preventing phosphorylation of downstream substrates. This inhibition can affect various cellular processes such as:
- Cell Proliferation : By blocking kinase activity, the compound may reduce cell growth.
- Apoptosis : Inhibition of certain pathways can lead to programmed cell death.
- Cell Migration : Modulating kinase activity can influence cellular movement .
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects against specific kinases involved in cancer pathways. For instance, it has been noted for its ability to inhibit MPS1 kinase with an IC50 value in the nanomolar range .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks iodine and carboxylate groups | Limited biological activity |
| Methyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | Brominated analog | Similar reactivity but different selectivity |
| Methyl 2-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | Chlorinated analog | Distinct reactivity and applications |
The presence of iodine in this compound enhances its reactivity in coupling reactions and makes it particularly valuable as a synthetic intermediate for complex molecules .
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:
Q & A
Q. What are the key synthetic routes for methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how can purity be optimized?
The synthesis typically involves multi-step procedures, including cyclization and halogenation. For example, similar pyrrolopyridine derivatives are synthesized via:
Q. Purity Optimization :
Q. How is the compound characterized structurally, and what analytical methods are critical?
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and isotopic pattern for iodine .
- X-ray Crystallography : Resolves iodine positioning and lattice packing, critical for solid-form stability .
Q. What are the primary reactivity patterns of this compound under standard conditions?
The iodine substituent enables diverse transformations:
- Cross-Coupling Reactions :
- Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes aryl-aryl coupling with boronic acids (e.g., to install biaryl motifs) .
- Buchwald-Hartwig : Amination with primary/secondary amines under Pd catalysis .
- Nucleophilic Substitution : Iodine displacement by thiols or amines in DMF at 100°C .
- Ester Hydrolysis : LiOH in THF/water cleaves the methyl ester to the carboxylic acid for further derivatization .
Advanced Research Questions
Q. How does the iodine substituent influence biological activity in kinase inhibition studies?
The iodine atom enhances binding to hydrophobic kinase pockets (e.g., FGFRs, EGFRs):
Q. Methodological Note :
Q. What strategies mitigate instability in aqueous buffers during biological assays?
Instability Factors :
- Ester hydrolysis at pH >7.0 generates the carboxylic acid, altering solubility and activity .
Solutions : - Buffer Optimization : Use pH 6.5 phosphate buffers with 1% DMSO to slow hydrolysis.
- Prodrug Design : Replace the methyl ester with pivaloyloxymethyl (POM) groups to enhance stability .
- Lyophilization : Store lyophilized aliquots at -80°C; reconstitute in acetonitrile/water (1:1) for assays .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
Key Workflow :
ADMET Prediction : SwissADME predicts high permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) but moderate hepatic clearance (CLhep = 15 mL/min/kg) .
Metabolic Hotspots : CYP3A4-mediated demethylation of the ester is a major pathway; blocking with trifluoromethyl groups reduces clearance by 40% .
Solubility Enhancement : Introduce PEGylated side chains (e.g., -OCH₂CH₂OH) to increase aqueous solubility (>2 mg/mL) without compromising potency .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Example Contradiction :
- One study reports IC₅₀ = 25 nM against FGFR1 , while another finds IC₅₀ = 80 nM .
Resolution Strategies : - Assay Conditions : Verify ATP concentrations (1 mM vs. 100 µM) and enzyme lots.
- Compound Purity : Re-test batches with HPLC-confirmed purity >99%.
- Orthogonal Assays : Validate with cell-free (kinase) and cell-based (proliferation) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
